3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene
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Overview
Description
3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene is a chemical compound characterized by the presence of an azido group and multiple ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene typically involves the reaction of 3-chloroprop-1-ene with 2-[2-(2-azidoethoxy)ethoxy]ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the azidoethoxyethanol acts as a nucleophile, displacing the chloride ion from the 3-chloroprop-1-ene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene undergoes various chemical reactions, including:
Click Chemistry: The azido group can participate in click chemistry reactions with alkynes to form triazoles.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used.
Reduction: Hydrogen gas and palladium catalysts.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Click Chemistry: Triazole derivatives.
Reduction: Amine derivatives.
Substitution: Substituted ethoxy derivatives.
Scientific Research Applications
3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. This reactivity is exploited in various applications, including bioconjugation and materials science.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Azidoethoxy)ethoxy]ethanol
- 3-Azido-1-propanol
- 11-Azido-3,6,9-trioxaundecan-1-amine
Uniqueness
3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]prop-1-ene is unique due to its combination of an azido group and multiple ethoxy linkages, which provide it with distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]prop-1-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-2-4-13-6-8-15-9-7-14-5-3-11-12-10/h2H,1,3-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFBHCZEBFFCTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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